molecular formula C34H30N8O12 B11552003 bis(4-{(Z)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}phenyl) octanedioate

bis(4-{(Z)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}phenyl) octanedioate

Cat. No.: B11552003
M. Wt: 742.6 g/mol
InChI Key: QLMPALYJNQAMFE-XEMPJQOTSA-N
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Description

BIS{4-[(Z)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL} OCTANEDIOATE is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a C=N bond, which is formed by the condensation of an aldehyde or ketone with a primary amine.

Preparation Methods

The synthesis of BIS{4-[(Z)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL} OCTANEDIOATE involves the condensation of 2,4-dinitrophenylhydrazine with substituted benzaldehydes. The reaction typically takes place under acidic or basic conditions, with the choice of solvent and temperature playing a crucial role in the yield and purity of the final product . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis process.

Chemical Reactions Analysis

BIS{4-[(Z)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL} OCTANEDIOATE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of BIS{4-[(Z)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL} OCTANEDIOATE involves the interaction of its hydrazine group with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

BIS{4-[(Z)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL} OCTANEDIOATE can be compared with other Schiff bases and hydrazine derivatives, such as:

The uniqueness of BIS{4-[(Z)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL} OCTANEDIOATE lies in its specific structure, which imparts distinct chemical and biological properties, making it suitable for a wide range of applications.

Properties

Molecular Formula

C34H30N8O12

Molecular Weight

742.6 g/mol

IUPAC Name

bis[4-[(Z)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]phenyl] octanedioate

InChI

InChI=1S/C34H30N8O12/c43-33(53-27-13-7-23(8-14-27)21-35-37-29-17-11-25(39(45)46)19-31(29)41(49)50)5-3-1-2-4-6-34(44)54-28-15-9-24(10-16-28)22-36-38-30-18-12-26(40(47)48)20-32(30)42(51)52/h7-22,37-38H,1-6H2/b35-21-,36-22-

InChI Key

QLMPALYJNQAMFE-XEMPJQOTSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC(=O)CCCCCCC(=O)OC3=CC=C(C=C3)/C=N\NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC(=O)CCCCCCC(=O)OC3=CC=C(C=C3)C=NNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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